molecular formula C15H14O3 B8166529 Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166529
M. Wt: 242.27 g/mol
InChI Key: ZDIMGEVOYBPEBD-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate is a functionalized biphenyl compound offered for research and development purposes. Biphenyl derivatives are recognized as fundamental backbones in medicinal chemistry and are frequently investigated as key intermediates in the synthesis of bioactive molecules and active pharmaceutical ingredients (APIs) . These scaffolds are prevalent in compounds with a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antimicrobial, and antitumor properties . The specific substitution pattern on this compound, featuring a methyl ester and a hydroxy group on the biphenyl system, is a common motif in drug discovery. The methyl ester group can serve as a synthetic handle for further chemical transformations, or it may be used to optimize the pharmacokinetic properties of a lead compound, such as its lipophilicity and cell membrane permeability . The biphenyl core itself is a privileged structure in drug design, often contributing to a molecule's ability to bind to protein targets . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 4-hydroxy-3-(4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)13-9-12(15(17)18-2)7-8-14(13)16/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIMGEVOYBPEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Methyl 6-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-4’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl core provides a rigid framework that can interact with various enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate with structurally related compounds from the literature:

Compound Name Core Structure Functional Groups Molecular Formula (Inferred) Key Properties/Applications (Inferred)
This compound (Target) Biphenyl -OH, -COOCH₃, -CH₃ C₁₆H₁₄O₃ Potential antioxidant or intermediate in drug synthesis
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Isoquinoline -OCH₃, -COOCH₂CH₃, -CH₃ C₁₆H₂₁NO₄ Central nervous system modulation
Methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxane-4-carboxylate Dioxane -OH, -COOCH₃, -CH₂C₆H₅ C₁₇H₂₂O₅ Antibacterial or antifungal applications
Methyl (3-hydroxyphenyl)-carbamate Phenyl-carbamate -OH, -NHCOOCH₃ C₈H₉NO₃ Urethane precursor or enzyme inhibition
Key Observations:
  • Core Structure Differences: The biphenyl system in the target compound offers greater conjugation and rigidity compared to isoquinoline (6d) or dioxane (Compound 1) cores, which may enhance thermal stability or electronic properties.
  • However, the methyl ester group reduces acidity compared to free carboxylic acids.

Biological Activity

Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a biphenyl core with a hydroxyl group at the 6th position, a methyl group at the 4' position, and a carboxylate ester group at the 3rd position. The presence of these functional groups allows for various interactions with biological molecules, influencing its activity.

Property Value
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS Number 393522-78-6
Boiling Point Not available
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxyl and carboxylate groups facilitate hydrogen bonding, enhancing binding affinity to target proteins. This interaction can modulate various biochemical pathways, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of bacteria and fungi. In vitro studies demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have also explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against various pathogens.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment :
    • Objective : To determine the effects on cancer cell proliferation.
    • Methodology : MTT assay was used to measure cell viability in treated cancer cell lines.
    • Results : The compound reduced cell viability by over 50% in tested lines (e.g., HeLa and MCF-7) at specific concentrations.

Comparison with Similar Compounds

This compound can be compared with other biphenyl derivatives:

Compound Name Key Features Biological Activity
4-Hydroxybiphenyl Lacks carboxylate ester; lower reactivityLimited antimicrobial properties
Biphenyl-3-carboxylic acid Contains carboxylic acid; different solubilityModerate anticancer activity
Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate Similar structure; different functional groupsComparable but less potent

Q & A

Q. What are the common synthetic routes for preparing Methyl 6-hydroxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate?

The compound is typically synthesized via two primary routes:

  • Esterification of the carboxylic acid precursor : Reacting 4'-methyl-6-hydroxy-[1,1'-biphenyl]-3-carboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux conditions. The reaction requires careful control of temperature (60–80°C) and solvent polarity to avoid hydrolysis of the ester group .
  • Cross-coupling strategies : Utilizing Suzuki-Miyaura coupling between a boronic acid (e.g., 4-methylphenylboronic acid) and a halogenated methyl benzoate derivative (e.g., methyl 6-hydroxy-3-bromobenzoate). Palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a polar aprotic solvent (e.g., DMF) are critical for achieving high yields .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra provide detailed information on hydrogen and carbon environments. For example, the ester carbonyl (C=O) typically appears at ~168–170 ppm in ¹³C NMR, while hydroxyl protons resonate at δ 5.5–6.0 ppm in ¹H NMR (in DMSO-d₆) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]⁺) at m/z 257.12 (calculated for C₁₅H₁₄O₃) and fragmentation patterns consistent with biphenyl ester derivatives .
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O–H stretch) .

Q. What crystallographic methods are used to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Crystals grown via slow evaporation (e.g., in ethanol) are mounted on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure Refinement : Programs like SHELXL (for small molecules) or SHELXS (for structure solution) are used. The biphenyl core typically shows dihedral angles of 10–20° between the aromatic rings, while hydrogen-bonding networks (e.g., O–H···O interactions) stabilize the crystal lattice .

Advanced Research Questions

Q. How can regioselectivity be controlled during the introduction of substituents to the biphenyl core?

Regioselective functionalization strategies include:

  • Directing Groups : The hydroxyl group at position 6 can act as an ortho-directing group, enabling selective electrophilic substitution (e.g., bromination) at position 4.
  • Transition Metal Catalysis : Palladium-catalyzed C–H activation can target specific positions. For example, using Pd(OAc)₂ with ligands (e.g., PCy₃) in DMA at 120°C achieves selective arylation at the para position of the methyl-substituted ring .

Q. What computational approaches are employed to study the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and dipole moments. The hydroxyl group lowers the HOMO energy (-6.2 eV), enhancing electron-donating capacity .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O–H···O contacts contribute ~25% of the surface area) and crystal packing efficiency .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • 2D NMR Techniques : COSY and HSQC experiments clarify proton-proton coupling and carbon-proton correlations, resolving overlaps in aromatic regions.
  • Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., methyl 4'-chloro-[1,1'-biphenyl]-3-carboxylate) helps validate unexpected shifts. For instance, steric hindrance from the 4'-methyl group may upfield-shift adjacent protons by ~0.3 ppm .

Q. What strategies are used to evaluate the biological activity and structure-activity relationships (SAR) of this compound?

  • In Vitro Assays : Testing against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence polarization or calorimetry.
  • SAR Studies : Modifying substituents (e.g., replacing the methyl group with halogens) and correlating changes with bioactivity. For example, chloro derivatives show enhanced metabolic stability but reduced solubility compared to the methyl analogue .

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